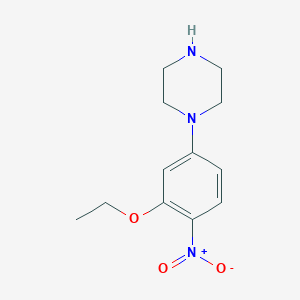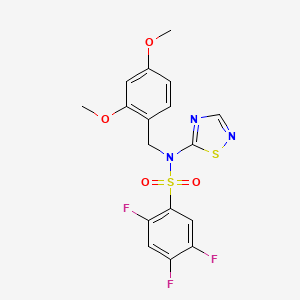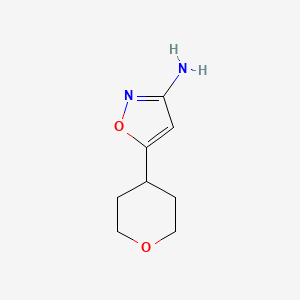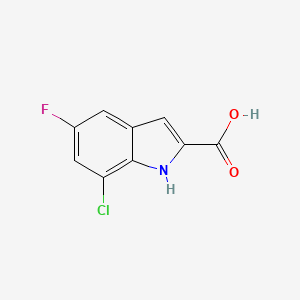![molecular formula C9H14F3N3 B1428812 1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1343793-69-0](/img/structure/B1428812.png)
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Vue d'ensemble
Description
“1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H14F3N3 . It is available for research use .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC1=NN(C(C)=C1CC)CC(F)(F)F . This indicates that the molecule contains a pyrazole ring with two methyl groups at positions 3 and 5, a trifluoroethyl group at position 1, and an ethylamine group attached to the pyrazole ring. Physical And Chemical Properties Analysis
The molecular weight of this compound is 221.23 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Applications De Recherche Scientifique
Catalysis and Polymerization
- The compound has been used in the development of pyrazolylamine ligands for nickel(II) catalyzed oligomerization and polymerization of ethylene. The product depends on the co-catalyst and solvent used, demonstrating diverse applications in creating different polymers like polyethylene (Obuah et al., 2014).
Molecular Structure Investigations
- Researchers synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, involving the compound of interest. These derivatives' molecular structures were studied using X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).
Synthesis of Derivatives and Biological Activity
- The compound was involved in the synthesis of various derivatives in medicinal chemistry, such as 3,5-dimethyl-1H-pyrazole derivatives, showcasing potential in developing new pharmacologically active compounds (Al-Smaisim, 2012).
Catalysis of Chemical Reactions
- It played a role in the efficient synthesis of pyridine-pyrimidines via a three-component reaction, demonstrating its utility in facilitating complex chemical reactions (Rahmani et al., 2018).
Generation of Asymmetric Ligands
- Utilized in synthesizing 4-phenyl-1H-pyrazoles as potential head units for asymmetric imine ligands, playing a key role in the development of mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Corrosion Inhibition
- Some derivatives of this compound have shown potential as corrosion inhibitors, highlighting its application in materials science and engineering (Chetouani et al., 2005).
Synthesis of Unsymmetrical Derivatives
- Involved in the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, contributing to the exploration of novel chemical compounds (Xu et al., 2012).
Propriétés
IUPAC Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N3/c1-5(13)8-6(2)14-15(7(8)3)4-9(10,11)12/h5H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJPREAIXSMPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



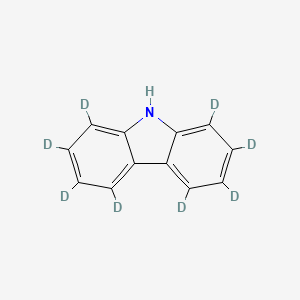
![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)
![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)
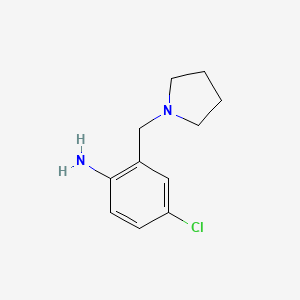
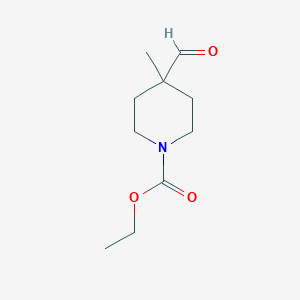
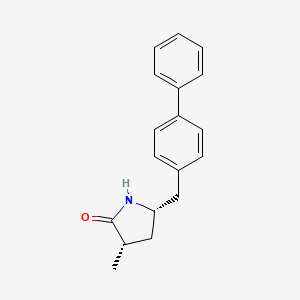
![4-chloro-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428743.png)
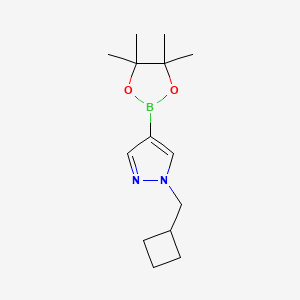
![Methyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1428746.png)
